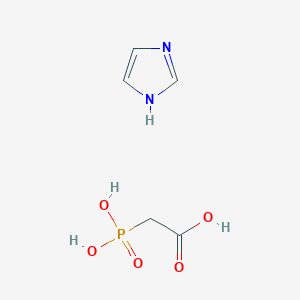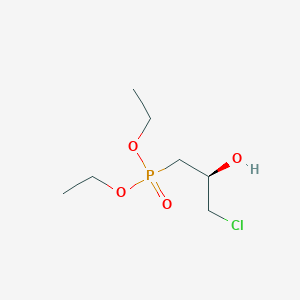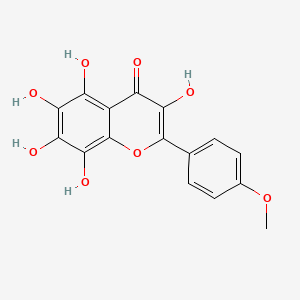
(R)-Cyano(naphthalen-1-yl)methyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Cyano(naphthalen-1-yl)methyl diethyl phosphate is an organic compound that features a cyano group, a naphthalene ring, and a phosphate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate typically involves the reaction of naphthalen-1-ylmethanol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with cyanide to form the final product. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-Cyano(naphthalen-1-yl)methyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl phosphate oxides.
Reduction: Formation of ®-Amino(naphthalen-1-yl)methyl diethyl phosphate.
Substitution: Formation of substituted naphthalen-1-ylmethyl phosphates with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-Cyano(naphthalen-1-yl)methyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phosphate ester group can also be hydrolyzed, releasing diethyl phosphate, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Cyano(phenyl)methyl diethyl phosphate
- ®-Cyano(biphenyl-4-yl)methyl diethyl phosphate
- ®-Cyano(anthracen-9-yl)methyl diethyl phosphate
Uniqueness
®-Cyano(naphthalen-1-yl)methyl diethyl phosphate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those with phenyl or biphenyl groups. The naphthalene ring can enhance π-π interactions and provide additional stability to the compound, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
820969-53-7 |
|---|---|
Molekularformel |
C16H18NO4P |
Molekulargewicht |
319.29 g/mol |
IUPAC-Name |
[(R)-cyano(naphthalen-1-yl)methyl] diethyl phosphate |
InChI |
InChI=1S/C16H18NO4P/c1-3-19-22(18,20-4-2)21-16(12-17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
HNVFXQZYXVVVLH-INIZCTEOSA-N |
Isomerische SMILES |
CCOP(=O)(OCC)O[C@@H](C#N)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)



![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)





![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)

